

Bis(1,3-dichloro-2-propyl) phosphate sources in the environment

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Compound of Interest

Compound Name: *Bis(1,3-dichloro-2-propyl)
phosphate*

Cat. No.: *B042792*

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An In-depth Technical Guide on the Environmental Sources of **Bis(1,3-dichloro-2-propyl) phosphate** (BDCIPP)

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) is an organophosphate ester that has garnered significant attention in environmental science and toxicology. It is primarily recognized as the major metabolite of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a high production volume organohalogen flame retardant.^{[1][2]} Due to the widespread use of TDCPP in a vast array of consumer and commercial products, BDCIPP has become a ubiquitous environmental contaminant and a key biomarker for assessing human and wildlife exposure to its parent compound.^{[2][3]} This guide provides a comprehensive overview of the sources, environmental pathways, and detection of BDCIPP, tailored for researchers and scientific professionals.

Primary Source: The Flame Retardant TDCPP

The origin of BDCIPP in the environment is intrinsically linked to the production and use of its precursor, TDCPP.

- **Manufacturing and Production:** TDCPP is classified as a high production volume chemical.^{[2][4]} In the United States, its estimated production was between 4,500 and 22,700 metric tons in 2006.^[4] Following the phase-out of other flame retardants like pentabromodiphenyl ether (PentaBDE) in the mid-2000s, the use of TDCPP increased significantly.^{[4][5][6]}

- Commercial and Consumer Applications: TDCPP is primarily used as an additive flame retardant, meaning it is physically mixed with materials rather than chemically bonded.[4][6] This makes it more susceptible to leaching and release into the environment.[4][7] Key applications include:
 - Polyurethane Foam: Used extensively in upholstered furniture, automotive seating, and baby products like changing pads and car seats.[4][8][9]
 - Building Materials: Incorporated into rigid polyurethane foam boards for building insulation. [4]
 - Textiles and Electronics: Applied to fabrics, such as those used in camping tents, to meet flammability standards, and used in electronics.[4][6][10]

Environmental Release and Transformation

The pathway from TDCPP use to BDCIPP contamination involves release from products, environmental transport, and metabolic or degradative transformation.

- Release from Products: As an additive flame retardant, TDCPP is continuously released from consumer goods into the surrounding environment through volatilization into the air and abrasion or leaching into dust.[4][7]
- Environmental Transport: Once released, TDCPP is found in various environmental compartments. Its high volatility suggests it can be transported over long distances in the atmosphere.[2] It contaminates indoor air and dust, which are major sources of human exposure, as well as outdoor environments, including surface waters and sediments.[2][4][7]
- Formation of BDCIPP: BDCIPP is formed primarily through the metabolism of TDCPP after it is ingested, inhaled, or dermally absorbed by organisms, including humans and wildlife.[2][4] The parent compound is biotransformed in the body, and BDCIPP is subsequently excreted, primarily in urine.[8][11] This metabolic pathway makes urinary BDCIPP an effective biomarker of TDCPP exposure.[2][11] TDCPP can also degrade in the environment to form BDCIPP.

Data Presentation: Quantitative Occurrence

BDCIPP and its parent compound TDCPP are detected across a wide range of environmental and biological matrices. The following tables summarize reported concentrations.

Table 1: TDCPP Concentrations in Indoor Dust

Location/Study	Sample Type	Detection Frequency	Geometric Mean (GM) Concentration (µg/g)	Concentration Range (µg/g)
U.S. Offices[12]	Office Dust	99%	6.06	-
U.S. Vehicles[12]	Vehicle Dust	99%	12.5	-
U.S. Homes[12]	Main Living Area Dust	99%	4.21	-
U.S. Homes[12]	Bedroom Dust	99%	1.40	-

| U.S. Homes (2002-2007)[4] | House Dust | >96% | >1.8 (ppm) | Max: >56 (ppm) |

Table 2: TDCPP Concentrations in Aquatic Environments

Location	Matrix	Concentration Range (ng/L)
Songhua River, China[2][7]	Surface Water	2.5 - 40
River Ruhr, Germany[2][7]	Surface Water	Max: 50

| Coastal Seawater, China[2][7] | Seawater | 24 - 377.9 |

Table 3: BDCIPP Concentrations in Human Urine

Population	Detection Frequency	Geometric Mean (GM)	Concentration Range	Reference
U.S. Infants (2-18 months)	100%	2.29 µg/L	0.20 - 103.65 µg/L	[8]
U.S. Office Workers	100%	408 pg/mL	-	[12]
Non-occupationally Exposed U.S. Adults	100%	147 pg/mL	46 - 1,662 pg/mL	[13]
U.S. Mothers	100%	-	-	[5]
U.S. Toddlers	100%	- (Levels 4.9x higher than mothers)	-	[5]

| Pregnant Women, Shanghai | 17% | 1.2 ng/mL | IQR: 0.6 - 2.2 ng/mL |[14] |

Experimental Protocols

The quantification of BDCIPP in biological matrices is critical for exposure assessment. The following is a generalized protocol based on common methodologies for urinary BDCIPP analysis.[13]

Objective: To quantify BDCIPP concentrations in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Urine samples
- **Bis(1,3-dichloro-2-propyl) Phosphate-d10** (mass-labeled internal standard)[11]
- Mixed-mode anion exchange solid-phase extraction (SPE) cartridges

- LC-MS/MS system with atmospheric pressure chemical ionization (APCI) source[13]
- Reagents: Acetonitrile, Methanol, Formic Acid, Ammonium Acetate

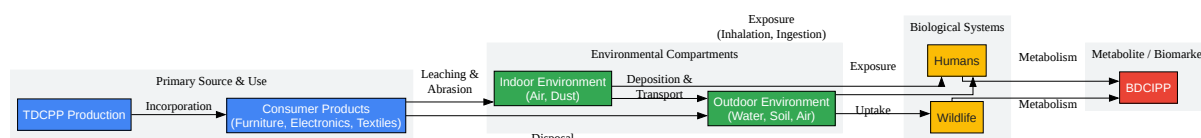
Methodology:

- Sample Preparation:
 - Thaw frozen urine samples to room temperature.
 - Spike a known volume of urine (e.g., 1-2 mL) with the mass-labeled internal standard (BDCIPP-d10) to correct for matrix effects and recovery losses.[11]
 - Add a buffer (e.g., ammonium acetate) and vortex the sample.
 - Perform enzymatic deconjugation (e.g., using β -glucuronidase) to release conjugated metabolites, if necessary.
- Solid-Phase Extraction (SPE):
 - Condition the mixed-mode anion exchange SPE cartridge with methanol followed by water.
 - Load the prepared urine sample onto the cartridge.
 - Wash the cartridge with a sequence of solvents (e.g., a formic acid solution followed by methanol) to remove interferences.
 - Elute the target analyte (BDCIPP) and the internal standard using an appropriate solvent (e.g., ammoniated methanol).
- Sample Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol/water mixture) compatible with the LC mobile phase.

- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Chromatographic Separation: Use a C18 analytical column to separate BDCIPP from other components. A gradient elution with mobile phases (e.g., water with formic acid and methanol) is typically employed.
 - Mass Spectrometric Detection: Analyze using an atmospheric pressure chemical ionization (APCI) source in negative ion mode. Monitor for specific precursor-to-product ion transitions for both BDCIPP and the BDCIPP-d10 internal standard using Multiple Reaction Monitoring (MRM).
- Quantification and Quality Control:
 - Create a calibration curve using standards of known BDCIPP concentrations.
 - Calculate the concentration of BDCIPP in the original urine sample by comparing the analyte/internal standard peak area ratio against the calibration curve.
 - Include laboratory blanks and quality control samples in each batch to monitor for contamination and ensure accuracy.^[8] The method detection limit (MDL) is typically determined from the standard deviation of the blanks.^{[8][13]}

Visualizations

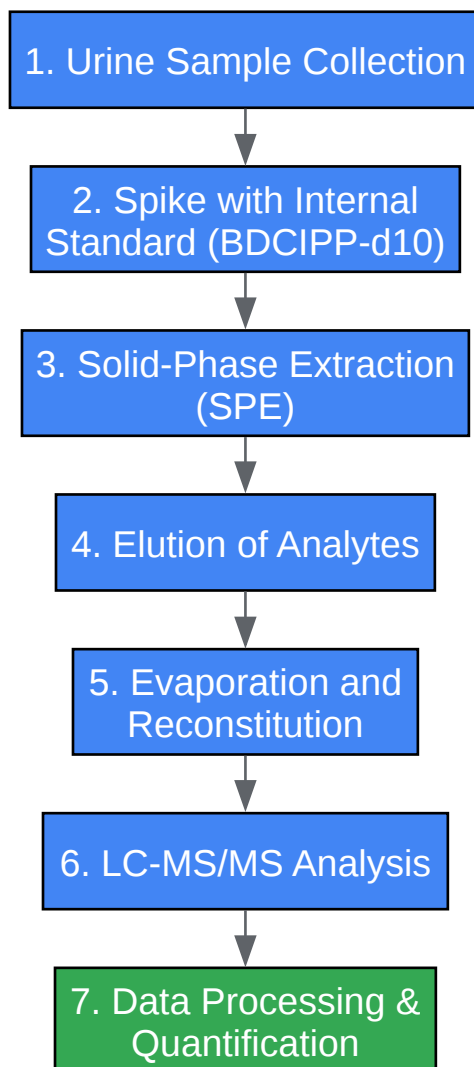
Environmental Pathway of BDCIPP



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Caption: Environmental pathway of BDCIPP from TDCPP-containing products.

Experimental Workflow for BDCIPP Urinalysis



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